molecular formula C4H2ClNO3 B14553227 2-Chloro-5-nitrofuran CAS No. 61855-68-3

2-Chloro-5-nitrofuran

Cat. No.: B14553227
CAS No.: 61855-68-3
M. Wt: 147.51 g/mol
InChI Key: UOYQYCQERIDDCP-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrofuran is a chemical compound that belongs to the nitrofuran class of compounds. Nitrofurans are known for their broad-spectrum antimicrobial properties and have been used in various applications, including medicine and agriculture. The presence of both a nitro group and a chloro group on the furan ring makes this compound a unique compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrofuran typically involves the nitration of 2-chlorofuran. The process begins with the chlorination of furan to produce 2-chlorofuran, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the furan ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrofuran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Amino-5-nitrofuran.

    Substitution: 2-Substituted-5-nitrofuran derivatives.

    Oxidation: Furan-2,5-dione derivatives.

Comparison with Similar Compounds

    Nitrofurantoin: Used to treat urinary tract infections. It has a similar nitrofuran structure but lacks the chloro group.

    Nitrofurazone: Used for topical infections. It also contains a nitrofuran moiety but has different substituents.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

Uniqueness: 2-Chloro-5-nitrofuran is unique due to the presence of both a nitro group and a chloro group on the furan ring. This combination enhances its antimicrobial properties and allows for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

61855-68-3

Molecular Formula

C4H2ClNO3

Molecular Weight

147.51 g/mol

IUPAC Name

2-chloro-5-nitrofuran

InChI

InChI=1S/C4H2ClNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H

InChI Key

UOYQYCQERIDDCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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